molecular formula C13H10F2N2O3S B5300280 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide

4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide

Cat. No.: B5300280
M. Wt: 312.29 g/mol
InChI Key: RRKYUYOZUWQEOM-UHFFFAOYSA-N
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Description

4-{[(2,5-Difluorophenyl)sulfonyl]amino}benzamide is an organic compound with the molecular formula C₁₃H₁₀F₂N₂O₃S It is characterized by the presence of a benzamide core substituted with a sulfonyl group attached to a difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: The starting material, 2,5-difluoroaniline, is reacted with chlorosulfonic acid to form 2,5-difluorophenylsulfonyl chloride.

    Coupling with benzamide: The sulfonyl chloride intermediate is then reacted with 4-aminobenzamide in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially yielding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-{[(2,5-Difluorophenyl)sulfonyl]amino}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors.

    Pathways Involved: By binding to these targets, the compound can modulate signaling pathways, leading to therapeutic effects such as inhibition of cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

  • 4-{[(2,4-Difluorophenyl)sulfonyl]amino}benzamide
  • 4-{[(3,5-Difluorophenyl)sulfonyl]amino}benzamide
  • 4-{[(2,5-Dichlorophenyl)sulfonyl]amino}benzamide

Comparison:

  • Structural Differences: The position and type of halogen substituents on the phenyl ring can significantly affect the compound’s reactivity and biological activity.
  • Uniqueness: 4-{[(2,5-Difluorophenyl)sulfonyl]amino}benzamide is unique due to the specific positioning of the fluorine atoms, which can influence its electronic properties and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-[(2,5-difluorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O3S/c14-9-3-6-11(15)12(7-9)21(19,20)17-10-4-1-8(2-5-10)13(16)18/h1-7,17H,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKYUYOZUWQEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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